

Application Notes and Protocols for Caviunin Extraction, Isolation, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Caviunin**

Cat. No.: **B1231089**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, isolation, and quantitative analysis of **caviunin**, a bioactive isoflavone primarily found in plants of the *Dalbergia* genus. Additionally, the mechanism of action of **caviunin** through the Wnt/β-catenin signaling pathway is illustrated.

Introduction to Caviunin

Caviunin (5,7-dihydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one) is an isoflavone that has garnered significant interest for its potential therapeutic properties, particularly its osteogenic (bone-forming) effects. It is predominantly found in plant species of the *Dalbergia* genus, such as *Dalbergia sissoo* (Indian Rosewood) and *Dalbergia parviflora*. As a glycoside, it often occurs as **caviunin 7-O-[β-D-apiofuranosyl-(1 → 6)-β-D-glucopyranoside]** (CAFG). These protocols focus on the extraction of the aglycone and its glycosides from plant material.

Data Presentation: Quantitative Summary of Extraction and Purification

The following tables summarize representative quantitative data for the extraction and purification of **caviunin** from *Dalbergia sissoo* leaves. These values are based on typical yields and purities reported in the literature for isoflavonoid extraction and may vary depending on the specific plant material and experimental conditions.

Table 1: Solvent Extraction of Crude Isoflavonoid Mixture from *Dalbergia sissoo* Leaves

Parameter	Value	Reference/Notes
Plant Material	Dried, powdered <i>Dalbergia sissoo</i> leaves	
Extraction Solvent	90% Ethanol in Water	[1]
Solid-to-Solvent Ratio	1:10 (w/v)	Representative value
Extraction Method	Maceration with sonication	
Extraction Time	24 hours	Representative value
Extraction Temperature	Room Temperature	
Crude Extract Yield	15 - 20% (w/w)	Based on initial dry plant material
Estimated Caviunin Glycoside Content in Crude Extract	~2.0% (w/w)	[1]

Table 2: Purification of **Caviunin** by Column Chromatography

Parameter	Value	Reference/Notes
Stationary Phase	Silica Gel (60-120 mesh)	[2]
Mobile Phase	Gradient of Hexane, Ethyl Acetate, and Methanol	[2]
Loading	Crude extract adsorbed onto silica gel	
Elution Fractions	Collected based on TLC monitoring	
Yield of Caviunin-rich Fraction	5 - 10% (w/w)	Based on crude extract weight
Purity of Caviunin in Fraction	60 - 70%	Estimated, requires further purification

Table 3: Final Purification of **Caviunin** by Preparative HPLC

Parameter	Value	Reference/Notes
Column	C18 (e.g., 250 x 21.2 mm, 5 μ m)	Representative preparative column
Mobile Phase	Gradient of Acetonitrile and Water (with 0.1% formic acid)	General method for isoflavones
Flow Rate	15 - 20 mL/min	Scaled up from analytical flow rate
Detection	UV at 260 nm	
Final Yield of Pure Caviunin	~1% (w/w)	Based on crude extract weight
Final Purity of Caviunin	>98%	Determined by analytical HPLC

Experimental Protocols

Protocol 1: Extraction of Crude Isoflavonoid Mixture from *Dalbergia sissoo* Leaves

Objective: To extract a crude mixture of isoflavonoids, including **caviunin** and its glycosides, from dried leaves of *Dalbergia sissoo*.

Materials:

- Dried and powdered leaves of *Dalbergia sissoo*
- 90% Ethanol (v/v) in deionized water
- Blender or grinder
- Large glass container with a lid
- Ultrasonic bath

- Filter paper (Whatman No. 1 or equivalent)
- Rotary evaporator

Procedure:

- Preparation of Plant Material: Grind the dried leaves of *Dalbergia sissoo* into a fine powder using a blender or grinder.
- Extraction: a. Weigh 100 g of the powdered leaf material and transfer it to a large glass container. b. Add 1 L of 90% ethanol to the container (solid-to-solvent ratio of 1:10 w/v). c. Seal the container and place it in an ultrasonic bath for 1 hour at room temperature to enhance extraction efficiency. d. Macerate the mixture for 24 hours at room temperature, with occasional shaking.
- Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material. Collect the filtrate.
- Re-extraction (Optional but Recommended): To maximize the yield, the retained plant material can be re-extracted with another 500 mL of 90% ethanol for 12 hours. Filter and combine the filtrates.
- Solvent Evaporation: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a semi-solid crude extract is obtained.
- Drying and Yield Calculation: Dry the crude extract in a vacuum oven at 40°C until a constant weight is achieved. Calculate the percentage yield of the crude extract based on the initial weight of the dried plant material.

Protocol 2: Isolation of Caviunin by Silica Gel Column Chromatography

Objective: To perform a preliminary purification of the crude extract to isolate a fraction enriched with **caviunin**.

Materials:

- Crude isoflavonoid extract from Protocol 1
- Silica gel (60-120 mesh)
- Glass chromatography column
- Solvents: Hexane, Ethyl Acetate, Methanol (all HPLC grade)
- Thin Layer Chromatography (TLC) plates (silica gel coated)
- TLC developing chamber
- UV lamp for visualization
- Collection tubes
- Rotary evaporator

Procedure:

- Column Packing: a. Prepare a slurry of silica gel in hexane. b. Pack the chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
- Sample Loading: a. Take 10 g of the crude extract and dissolve it in a minimal amount of methanol. b. Add 20 g of silica gel to this solution and mix thoroughly. c. Evaporate the solvent completely to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel. d. Carefully load this powder onto the top of the packed silica gel column.
- Elution: a. Begin elution with 100% hexane. b. Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20, 50:50 hexane:ethyl acetate). c. Further increase the polarity by introducing methanol into the ethyl acetate (e.g., 95:5, 90:10, 80:20 ethyl acetate:methanol). d. Collect fractions of a consistent volume (e.g., 20 mL) in separate tubes.
- Monitoring by TLC: a. Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate. b. Develop the TLC plate in a suitable solvent system (e.g., a mixture of hexane, ethyl acetate, and methanol that gives good separation). c. Visualize the

spots under a UV lamp. **Caviunin** and its glycosides will appear as dark spots. d. Combine the fractions that show a prominent spot corresponding to the R_f value of a **caviunin** standard (if available) or the major isoflavonoid spots.

- Solvent Evaporation: Concentrate the combined **caviunin**-rich fractions using a rotary evaporator to obtain the purified fraction.

Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To achieve high-purity **caviunin** from the enriched fraction obtained from column chromatography.

Materials:

- **Caviunin**-rich fraction from Protocol 2
- Preparative HPLC system with a UV detector
- Preparative C18 column (e.g., 250 x 21.2 mm, 5 μ m)
- Acetonitrile (HPLC grade)
- Deionized water
- Formic acid
- Fraction collector
- Lyophilizer (freeze-dryer) or rotary evaporator

Procedure:

- Sample Preparation: Dissolve the **caviunin**-rich fraction in a minimal amount of methanol or the initial mobile phase composition. Filter the solution through a 0.45 μ m syringe filter to remove any particulate matter.

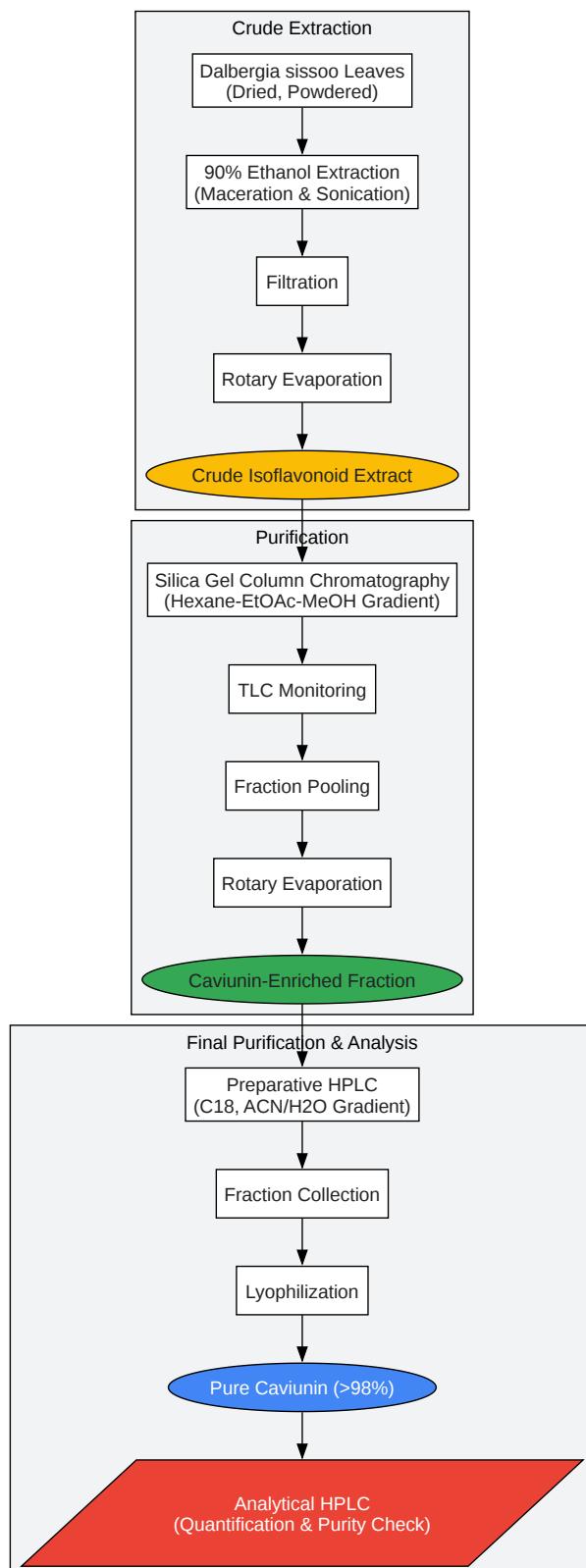
- HPLC Method Development (Analytical Scale): It is highly recommended to first develop an analytical HPLC method to determine the optimal separation conditions. A typical starting point for a C18 column would be a gradient of water (with 0.1% formic acid) and acetonitrile.
- Preparative HPLC Run:
 - a. Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 80% water with 0.1% formic acid, 20% acetonitrile).
 - b. Inject the prepared sample onto the column.
 - c. Run a gradient elution program, for example:
 - 0-10 min: 20% Acetonitrile
 - 10-40 min: Gradient to 80% Acetonitrile
 - 40-45 min: Hold at 80% Acetonitrile
 - 45-50 min: Return to 20% Acetonitrile
 - d. Monitor the eluent at 260 nm.
- Fraction Collection: Collect the peak corresponding to **caviunin** using a fraction collector. The retention time will be determined from the analytical scale method development.
- Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
- Solvent Removal: Combine the pure fractions and remove the solvents. If the mobile phase is volatile, a rotary evaporator can be used. For aqueous mobile phases, lyophilization (freeze-drying) is preferred to obtain the pure **caviunin** as a solid.

Protocol 4: Quantitative Analysis of Caviunin by Analytical HPLC

Objective: To determine the concentration of **caviunin** in an extract or purified fraction.

Materials:

- Analytical HPLC system with a Diode Array Detector (DAD) or UV detector
- Analytical C18 column (e.g., 250 x 4.6 mm, 5 μ m)
- **Caviunin** standard of known purity
- Acetonitrile (HPLC grade)
- Deionized water


- Formic acid
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

Procedure:

- Preparation of Standard Solutions: a. Prepare a stock solution of the **caviunin** standard (e.g., 1 mg/mL) in methanol. b. From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution with the mobile phase.
- Preparation of Sample Solution: a. Accurately weigh a known amount of the extract or fraction. b. Dissolve it in a known volume of methanol to achieve a concentration within the calibration range. c. Filter the solution through a 0.45 µm syringe filter.
- HPLC Analysis: a. Set up the HPLC system with the analytical C18 column. b. Use a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution mode, optimized for the separation of **caviunin**. A typical gradient could be similar to the one used for preparative HPLC but with a lower flow rate (e.g., 1 mL/min). c. Set the detection wavelength to 260 nm. d. Inject equal volumes (e.g., 10 µL) of the standard solutions and the sample solution.
- Quantification: a. Generate a calibration curve by plotting the peak area of the **caviunin** standard against its concentration. b. Determine the concentration of **caviunin** in the sample solution by interpolating its peak area on the calibration curve. c. Calculate the percentage of **caviunin** in the original extract or fraction.

Mandatory Visualizations

Caviunin Extraction and Isolation Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Caviunin Extraction, Isolation, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1231089#caviunin-extraction-and-isolation-techniques>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com